molecular formula C21H19N5 B2442577 N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline CAS No. 315179-67-0

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline

Cat. No.: B2442577
CAS No.: 315179-67-0
M. Wt: 341.418
InChI Key: YWOBMXDCYMCZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline is a complex organic compound that features a benzotriazole moiety, a pyridine ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline typically involves the coupling of benzotriazole derivatives with pyridine and aniline moieties. One common method involves the use of Grignard reagents in the presence of catalytic amounts of zinc bromide . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and may require specific temperature controls to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalytic processes can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . This compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar structural features but lacking the pyridine and aniline groups.

    Pyridine Derivatives: Compounds that contain the pyridine ring but do not have the benzotriazole moiety.

    Aniline Derivatives: Compounds with the aniline group but without the benzotriazole and pyridine components.

Uniqueness

N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline is unique due to its combination of benzotriazole, pyridine, and aniline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-2-19(26-20-13-7-6-12-18(20)24-25-26)21(16-9-8-14-22-15-16)23-17-10-4-3-5-11-17/h2-15,19,21,23H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBMXDCYMCZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C1=CN=CC=C1)NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.